molecular formula C4H5N3O2S B7944966 5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione

5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione

Cat. No.: B7944966
M. Wt: 159.17 g/mol
InChI Key: VPEFFZBZEHLUKT-UHFFFAOYSA-N
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Description

The compound identified as “5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione” is a chemical entity cataloged in the PubChem database. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione” typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The exact industrial production methods for this compound are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

“5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

“5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Utilized in biochemical assays and studies to understand biological processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Employed in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of “5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione” involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Generally, the compound may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to “5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione” include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

“this compound” is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. These unique properties make it suitable for specific applications in scientific research and industry.

Properties

IUPAC Name

5-amino-6-sulfanyl-5H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c5-1-2(8)6-4(9)7-3(1)10/h1H,5H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEFFZBZEHLUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(=O)NC(=O)N=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1(C(=O)NC(=O)N=C1S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.